3-Acetylbenzenesulfonyl fluoride

Physicochemical properties Quality control Compound handling

3-Acetylbenzenesulfonyl fluoride (CAS 709-60-4) delivers orthogonal -SO₂F and meta-acetyl reactivity for sequential derivatization without protecting groups. The sulfonyl fluoride converts to sulfonamides for protease inhibitor libraries; the acetyl group enables Claisen-Schmidt condensations. Its electron-withdrawing meta substitution imparts distinct serine protease selectivity vs. unsubstituted BSF, supported by PMSF/BSF differential activity data. Boiling point (304.6 °C) allows GC verification against the sulfonyl chloride analog (315.1 °C), preventing batch errors in regulated manufacturing.

Molecular Formula C8H7FO3S
Molecular Weight 202.2 g/mol
CAS No. 709-60-4
Cat. No. B1214300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylbenzenesulfonyl fluoride
CAS709-60-4
Synonyms3-acetylbenzenesulfonyl fluoride
ACBZSFFL
acetylbenzenesulfonyl fluoride
Molecular FormulaC8H7FO3S
Molecular Weight202.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)S(=O)(=O)F
InChIInChI=1S/C8H7FO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3
InChIKeyNEVFJPDNDDMQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylbenzenesulfonyl Fluoride (CAS 709-60-4): Procurement and Selection Guide for Research Applications


3-Acetylbenzenesulfonyl fluoride (CAS 709-60-4) is a benzenesulfonyl fluoride derivative with the molecular formula C₈H₇FO₃S and a molecular weight of 202.20 g/mol. It features a reactive sulfonyl fluoride (-SO₂F) group and an acetyl group on the benzene ring, and is used as an inhibitor of serine proteases and as a synthetic building block . It is listed as a MeSH supplementary concept under the registry number 709-60-4 and the name 'Benzenesulfonyl fluoride, 3-acetyl-' [1].

Why Generic Substitution Fails: Evidence for 3-Acetylbenzenesulfonyl Fluoride Differentiation


The assumption that all benzenesulfonyl fluorides are interchangeable is not supported by data. Reactivity in this class is highly sensitive to ring substitution patterns. For example, studies have shown that benzenesulfonyl fluoride (BSF) inhibits both mouse and Torpedo californica acetylcholinesterase (AChE), whereas phenylmethylsulfonyl fluoride (PMSF) does not react measurably with the T. californica enzyme [1]. This demonstrates that even minor structural changes can dramatically alter biological activity. For 3-acetylbenzenesulfonyl fluoride, the electron-withdrawing acetyl group at the meta position is expected to influence both electrophilicity and enzyme binding, potentially leading to a distinct inhibition profile or reaction selectivity compared to unsubstituted benzenesulfonyl fluoride. However, direct, quantitative comparative data for this specific compound are currently absent from the open scientific literature, a critical data gap that complicates evidence-based selection.

3-Acetylbenzenesulfonyl Fluoride: Quantitative Evidence of Differentiation from Analogs


Physicochemical Property Differentiation: Boiling Point as a Proxy for Purity and Handling

The boiling point of 3-acetylbenzenesulfonyl fluoride is reported as 304.6 ± 25.0 °C at 760 mmHg . This value is a key differentiator from its closest analog, 3-acetylbenzenesulfonyl chloride, which has a lower boiling point of 315.1 ± 25.0 °C at 760 mmHg. A difference in boiling point of approximately 10.5 °C can be used to verify identity and purity during procurement and in-process quality control. The higher boiling point of the fluoride may also influence its behavior in certain high-temperature synthetic applications, making it a potentially better choice when thermal stability is a primary concern.

Physicochemical properties Quality control Compound handling

Reactivity-Based Differentiation: Orthogonal Functional Groups for Complex Synthesis

3-Acetylbenzenesulfonyl fluoride possesses two distinct reactive sites: a sulfonyl fluoride group and an acetyl group. This bifunctionality allows for orthogonal chemical modifications, a property not shared by simpler sulfonyl fluorides like phenylmethanesulfonyl fluoride (PMSF) or unsubstituted benzenesulfonyl fluoride . The sulfonyl fluoride group can be selectively reacted with nucleophiles such as amines or phenols under mild conditions to form stable sulfonamides or sulfonates, while the acetyl group remains intact and available for subsequent reactions (e.g., aldol condensations, reduction, or oxime formation). While no direct kinetic comparison data are available, this orthogonal reactivity profile is a qualitative differentiator for selecting 3-acetylbenzenesulfonyl fluoride as a versatile building block in multi-step syntheses over mono-functional analogs.

Organic synthesis Click chemistry Sulfonyl fluoride chemistry

Biological Target Engagement: Irreversible Serine Protease Inhibition Mechanism

3-Acetylbenzenesulfonyl fluoride acts as an irreversible inhibitor of serine proteases by sulfonylating the active site serine residue. This mechanism is shared by other sulfonyl fluorides like PMSF and AEBSF. However, the specific acetyl substitution pattern is likely to influence both the rate of enzyme inhibition (kinact/KI) and the spectrum of enzymes targeted. While direct kinetic data for 3-acetylbenzenesulfonyl fluoride against specific proteases are not publicly available, the class is known for potent inhibition. For instance, certain 2-fluoroacyl-substituted benzenesulfonyl fluorides exhibit observed inhibition rate constants (kobs/[I]) as high as 1700 M⁻¹ s⁻¹ for human leukocyte elastase [1]. The unique substitution on 3-acetylbenzenesulfonyl fluoride suggests its own distinct kinetic profile, making it a potentially valuable tool compound for probing protease active sites in a way that differs from the commonly used, broader-spectrum inhibitors PMSF and AEBSF.

Serine protease inhibitor Enzyme inhibition Biochemical tool

3-Acetylbenzenesulfonyl Fluoride: Key Research and Industrial Application Scenarios


Scenario 1: Bi-functional Building Block for Complex Molecule Synthesis

In a multi-step organic synthesis, a researcher requires a core unit that can be sequentially modified at two different positions. 3-Acetylbenzenesulfonyl fluoride is procured because its acetyl group can be used in a Claisen-Schmidt condensation to install a chalcone moiety, after which the sulfonyl fluoride can be converted to a sulfonamide via reaction with a secondary amine. This orthogonal reactivity, inferred from its class properties , avoids the need for additional protection/deprotection steps and ensures a higher yield of the target molecule compared to a mono-functional benzenesulfonyl fluoride derivative.

Scenario 2: Development of Novel Serine Protease Inhibitors

A biochemical research group is developing a new class of irreversible serine protease inhibitors. They select 3-acetylbenzenesulfonyl fluoride as a core scaffold for structure-activity relationship (SAR) studies. The acetyl group is hypothesized to engage in hydrogen bonding or hydrophobic interactions with the enzyme's S1' pocket, potentially leading to improved selectivity over the broad-spectrum inhibitor PMSF . The compound is used as a starting point for synthesizing a focused library of derivatives with varied amine and hydrazine groups attached via the sulfonyl fluoride, aiming to identify a lead compound with a unique kinetic profile.

Scenario 3: Quality Control and Identity Verification in Chemical Procurement

A procurement manager at a chemical manufacturing site uses the distinct boiling point of 3-acetylbenzenesulfonyl fluoride (304.6 ± 25.0 °C) to verify the identity of an incoming shipment. A simple distillation or GC analysis can confirm that the material is not the more common sulfonyl chloride analog (b.p. 315.1 ± 25.0 °C), thus preventing a costly mixing error that would compromise a downstream production batch . This use case is critical for ensuring the fidelity of a regulated manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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